

"Molecular weight and formula of Arachidonoyl-N,N-dimethyl amide"

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Compound of Interest		
Compound Name:	Arachidonoyl-N,N-dimethyl amide	
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Unveiling Arachidonoyl-N,N-dimethyl amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arachidonoyl-N,N-dimethyl amide is a synthetic fatty acid amide and an analog of the endocannabinoid anandamide. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols, designed for professionals in research and drug development.

Core Molecular and Physical Data

Arachidonoyl-N,N-dimethyl amide, also known as N,N-dimethyl-5Z,8Z,11Z,14Z-eicosatetraenamide, is characterized by the following quantitative data.

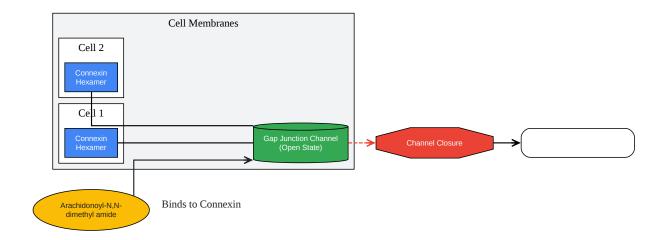
Property	Value	Source(s)
Molecular Formula	C22H37NO	[1]
Molecular Weight	331.53 g/mol	[1]
CAS Number	45280-17-9	[1]

Biological Activity and Signaling Pathway



The primary biological activity of **Arachidonoyl-N,N-dimethyl amide** is the inhibition of cell-cell communication through gap junctions.[1] Unlike its parent compound, anandamide, it exhibits weak or no binding to the human central cannabinoid (CB1) receptor. Its mechanism of action is believed to involve the direct modulation of gap junction channels, which are formed by connexin proteins.

Gap junctions are intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, playing a crucial role in maintaining tissue homeostasis.[2] Fatty acid amides, including arachidonoyl derivatives, have been shown to inhibit gap junctional intercellular communication.[3] This inhibition is thought to occur through a direct interaction with the connexin proteins that form the channel, leading to a conformational change that results in channel closure. This disruption of intercellular communication can have significant downstream effects on cellular signaling and tissue function.



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Caption: Proposed mechanism of gap junction inhibition.



Experimental Protocols Synthesis of Arachidonoyl-N,N-dimethyl amide

A plausible synthetic route for **Arachidonoyl-N,N-dimethyl amide** involves the reaction of arachidonoyl chloride with dimethylamine. This is a standard method for the formation of N,N-disubstituted amides.

Materials:

- Arachidonic acid
- Oxalyl chloride or thionyl chloride
- Anhydrous dichloromethane (DCM)
- Dimethylamine (2M solution in THF)
- Triethylamine (TEA)
- · Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- · Preparation of Arachidonoyl Chloride:
 - Dissolve arachidonic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0°C in an ice bath.



- Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) to the solution.
- Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours,
 or until the reaction is complete as monitored by TLC.
- Remove the solvent and excess reagent under reduced pressure to yield crude arachidonoyl chloride.

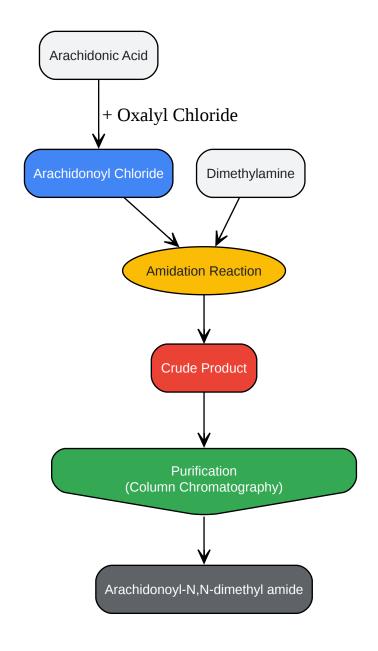
Amidation Reaction:

- Dissolve the crude arachidonoyl chloride in anhydrous DCM and cool to 0°C.
- In a separate flask, prepare a solution of dimethylamine (2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
- Slowly add the dimethylamine solution to the arachidonoyl chloride solution at 0°C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.

· Work-up and Purification:

- Quench the reaction by adding water.
- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Arachidonoyl-N,Ndimethyl amide.





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Caption: Synthesis workflow for Arachidonoyl-N,N-dimethyl amide.

Analytical Methodology: LC-MS/MS Quantification

The quantification of **Arachidonoyl-N,N-dimethyl amide** in biological matrices can be achieved using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][6]

Sample Preparation (Plasma):



- Protein Precipitation: To 100 μL of plasma, add 300 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).
- Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase.

Chromatographic Conditions:

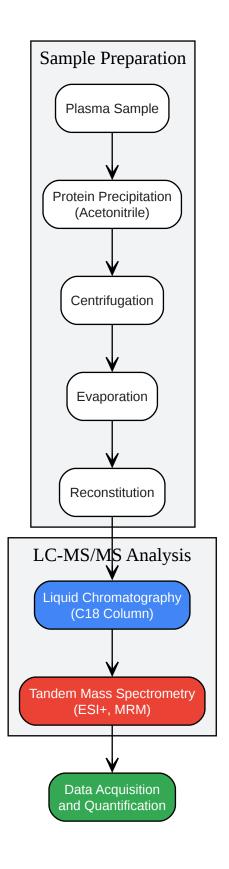
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 μm particle size).
- Mobile Phase A: 10 mM Ammonium acetate in water.[4]
- Mobile Phase B: Methanol.[4]
- Gradient Elution: A gradient from 45% to 99% Mobile Phase B over 10 minutes.[4]
- Flow Rate: 300 μL/min.[4]
- Injection Volume: 10-15 μL.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Precursor Ion (Q1): [M+H]+ for Arachidonoyl-N,N-dimethyl amide (e.g., m/z 332.3).
 - Product Ion (Q3): A characteristic fragment ion (to be determined by direct infusion of a standard).



 Source Parameters: Optimized for maximum sensitivity, including cone voltage and collision energy.





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Caption: Workflow for LC-MS/MS analysis.

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